

Physical properties of 12-phenyldodecanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **12-Phenyldodecanoic acid**

Cat. No.: **B087111**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **12-Phenyldodecanoic Acid**

Abstract: This technical guide provides a comprehensive overview of the core physical properties of **12-phenyldodecanoic acid** (12-PDA), a C18 long-chain fatty acid featuring a terminal phenyl group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers detailed, field-proven protocols for property determination, and situates the compound's relevance within the immunological context of Natural Killer T (NKT) cell activation. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction

12-Phenyldodecanoic acid (CAS: 14507-27-8), also known as 12-phenyllauric acid, is a unique saturated fatty acid characterized by a twelve-carbon aliphatic chain terminating in a phenyl ring.^[1] Its amphipathic nature, combining a long hydrophobic hydrocarbon tail with a hydrophilic carboxylic acid head and a bulky aromatic terminus, imparts distinct physical properties that influence its behavior in both chemical and biological systems.

The primary significance of **12-phenyldodecanoic acid** in current research lies in its role as a synthetic precursor for novel immunostimulatory glycolipids.^[2] Specifically, it forms the acyl chain of phenyl-capped ceramide analogues which are presented by the CD1d protein to activate invariant Natural Killer T (iNKT) cells.^[3] This activation can induce a potent, Th1-biased cytokine response, which is of significant interest for developing new cancer immunotherapies and vaccine adjuvants.^{[4][5]} A thorough understanding of the physical

properties of 12-PDA is therefore foundational for its synthesis, purification, formulation, and the rational design of its derivatives.

General Physicochemical Properties

The fundamental identifiers and physical constants for **12-phenyldodecanoic acid** are summarized below. These values serve as a baseline for identity and purity confirmation in a research setting.

Property	Value	Source(s)
CAS Number	14507-27-8	[1]
Molecular Formula	C ₁₈ H ₂₈ O ₂	[1]
Molecular Weight	276.41 g/mol	[1]
Melting Point	60.5 - 61.5 °C	[1]
Boiling Point	174 °C @ 0.008 Torr	[1]
Appearance	White to off-white solid	Typical

Thermal Analysis: Melting Point & Phase Behavior

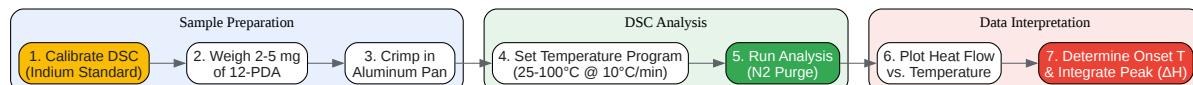
The melting point of a crystalline solid is a critical indicator of purity. For fatty acids, thermal analysis by Differential Scanning Calorimetry (DSC) provides a more detailed picture than traditional capillary methods, revealing transition enthalpies, onset temperatures, and potential polymorphic behavior.[\[2\]\[6\]](#)

Causality in Experimental Design: Why DSC?

Differential Scanning Calorimetry is the preferred method for thermal analysis in a drug development context for several reasons:

- **High Precision & Accuracy:** DSC provides highly reproducible onset and peak transition temperatures.
- **Quantitative Enthalpy Data:** It measures the heat flow (enthalpy) associated with melting (ΔH_{fus}), which is related to the degree of crystallinity. Impurities disrupt the crystal lattice,

typically leading to a lower and broader melting endotherm.[\[7\]](#)


- Small Sample Size: The analysis requires only a few milligrams of material.
- Polymorph Screening: DSC can detect multiple thermal events, which may indicate the presence of different crystalline forms (polymorphs) or phase transitions prior to melting.[\[3\]](#)

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the standardized procedure for determining the melting point and enthalpy of fusion for **12-phenyldodecanoic acid**.

- Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measured values.[\[7\]](#)
- Sample Preparation: Accurately weigh 2-5 mg of **12-phenyldodecanoic acid** into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical empty, crimped pan to serve as the reference.
- Temperature Program:
 - Equilibration: Set the initial temperature to 25 °C and allow the system to equilibrate for 5 minutes.
 - Heating Ramp: Increase the temperature from 25 °C to 100 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for resolving thermal events.[\[2\]](#)
 - Inert Atmosphere: Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation of the sample at elevated temperatures.
- Data Analysis:
 - Plot the heat flow (W/g) as a function of temperature (°C).
 - The melting event will appear as an endothermic peak.

- Determine the Onset Temperature by extrapolating the baseline prior to the peak and the inflection point of the peak's leading edge. This is typically reported as the melting point.
- Integrate the area of the peak to calculate the Enthalpy of Fusion (ΔH_{fus}) in J/g.

[Click to download full resolution via product page](#)

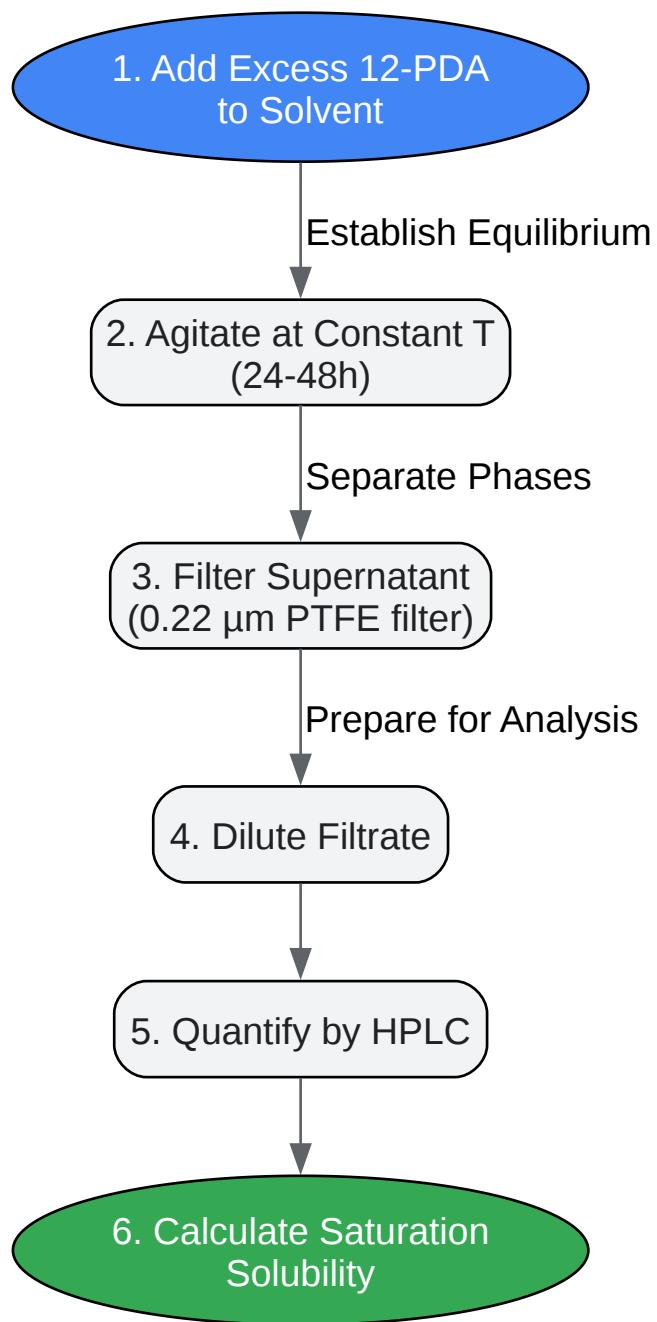
Caption: Workflow for DSC analysis of **12-phenyldodecanoic acid**.

Solubility Characteristics

The solubility of 12-PDA is dictated by its molecular structure: a long, nonpolar C11 alkyl chain and a nonpolar phenyl ring, contrasted with a polar carboxylic acid head group. This makes it poorly soluble in aqueous media but soluble in many organic solvents.^[8] Precise solubility data is essential for selecting appropriate solvents for synthesis, purification (crystallization), and formulation.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the expected solubility of 12-PDA in common laboratory solvents is summarized below. As a long-chain fatty acid, its solubility in highly polar solvents like water is negligible, while it is readily dissolved by non-polar or moderately polar solvents that can interact with its long hydrocarbon body.^{[9][10]}


Solvent	Polarity	Expected Solubility	Rationale
Water	High	Insoluble	Hydrophobic chain dominates. [11]
Methanol	High	Sparingly Soluble	Limited interaction with the long alkyl chain.
Ethanol	High	Slightly Soluble	Better interaction with alkyl chain than methanol. [8]
Acetone	Medium	Soluble	Good balance for dissolving both polar and non-polar ends. [10]
Chloroform	Low	Soluble	Excellent solvent for non-polar lipids. [8]
Toluene	Low	Soluble	Aromatic solvent interacts favorably with the phenyl ring. [10]
n-Hexane	Low	Soluble	Excellent solvent for the long aliphatic chain. [8]

Experimental Protocol: Quantitative Solubility by Isothermal Saturation

This protocol determines the saturation solubility of 12-PDA in a given solvent, a critical parameter for crystallization and formulation development.[\[12\]](#)

- System Preparation: Add an excess amount of solid **12-phenyldodecanoic acid** (e.g., 100 mg) to a known volume of the selected solvent (e.g., 2 mL) in a sealed glass vial. The key is to ensure solid material remains undissolved at equilibrium.

- **Equilibration:** Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24-48 hours. This extended time is necessary to ensure the solution reaches thermodynamic equilibrium.
- **Sample Collection & Filtration:** After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
- **Dilution & Quantification:** Accurately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile). Quantify the concentration of 12-PDA in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the saturation solubility in units such as mg/mL or mol/L.

[Click to download full resolution via product page](#)

Caption: Isothermal saturation method for solubility determination.

Spectroscopic & Spectrometric Identification

While specific, publicly available experimental spectra for **12-phenyldodecanoic acid** are scarce, its structure can be confidently predicted and would be confirmed using standard

spectroscopic techniques. The following sections detail the expected spectral features and the protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[\[13\]](#) For 12-PDA, ^1H and ^{13}C NMR would confirm the presence and connectivity of the phenyl ring, the aliphatic chain, and the carboxylic acid group. Samples are typically dissolved in deuterated chloroform (CDCl_3).[\[13\]](#)

Predicted ^1H NMR Spectrum (in CDCl_3):

- ~11-12 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with trace water.
- ~7.30 ppm (triplet, 2H): Protons at the meta positions of the phenyl ring.
- ~7.20 ppm (multiplet, 3H): Protons at the ortho and para positions of the phenyl ring.
- ~2.60 ppm (triplet, 2H): Methylene protons adjacent to the phenyl ring (benzylic, - $\text{CH}_2\text{-Ph}$).
- ~2.35 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (- $\text{CH}_2\text{-COOH}$).
- ~1.65 ppm (multiplet, 4H): Methylene protons beta to the phenyl ring and beta to the carbonyl group.
- ~1.30 ppm (multiplet, broad, 14H): Overlapping signals from the remaining seven methylene groups in the aliphatic chain.

Predicted ^{13}C NMR Spectrum (in CDCl_3):

- ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).
- ~142 ppm: Quaternary carbon of the phenyl ring attached to the alkyl chain.
- ~128.5 ppm: Methine carbons of the phenyl ring (ortho and meta).
- ~125.5 ppm: Methine carbon of the phenyl ring (para).

- ~36 ppm: Carbon of the methylene group adjacent to the phenyl ring.
- ~34 ppm: Carbon of the methylene group adjacent to the carbonyl group.
- ~31.5 ppm: Carbon of the methylene group beta to the phenyl ring.
- ~29.0-29.6 ppm: Overlapping signals from the bulk of the aliphatic methylene carbons.
- ~24.7 ppm: Carbon of the methylene group beta to the carbonyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like 12-PDA, the KBr pellet method is a standard and reliable sample preparation technique.[\[14\]](#)

Protocol: Sample Preparation by KBr Pellet Method

- Drying: Thoroughly dry both the 12-PDA sample and FTIR-grade potassium bromide (KBr) powder in an oven to remove any residual water, which has a strong IR absorbance.
- Grinding: Add ~1-2 mg of 12-PDA and ~100-200 mg of dry KBr to an agate mortar.[\[14\]](#)
- Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is formed. Proper mixing is crucial for a high-quality spectrum.
- Pressing: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Expected Characteristic IR Absorption Bands:

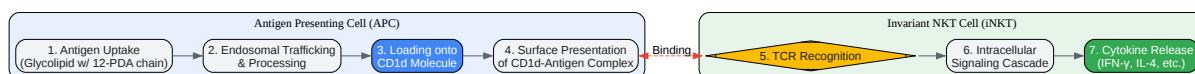
- 3300-2500 cm^{-1} (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.
- 3080-3030 cm^{-1} (medium): Aromatic C-H stretch.
- 2920 & 2850 cm^{-1} (strong): Asymmetric and symmetric aliphatic C-H stretches from the methylene groups.

- $\sim 1700 \text{ cm}^{-1}$ (strong): C=O stretch of the carboxylic acid dimer. This is a highly characteristic and intense peak.[15]
- ~ 1600 & $\sim 1450 \text{ cm}^{-1}$ (medium-weak): C=C stretches within the aromatic ring.
- $\sim 1410 \text{ cm}^{-1}$ (medium): In-plane O-H bend coupled with C-O stretch.
- $\sim 1280 \text{ cm}^{-1}$ (strong): C-O stretch of the carboxylic acid.
- $\sim 920 \text{ cm}^{-1}$ (broad, medium): Out-of-plane O-H bend of the carboxylic acid dimer.
- ~ 750 & $\sim 700 \text{ cm}^{-1}$ (strong): C-H out-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

Expected Fragmentation Pattern (Negative Ion ESI-MS):


- Molecular Ion Peak $[\text{M}-\text{H}]^-$: The most abundant ion should be the deprotonated molecule at an m/z corresponding to $(276.41 - 1.01) = 275.40$.
- Loss of CO_2 $[\text{M}-\text{H}-44]^-$: A common fragmentation for carboxylates is the loss of carbon dioxide, which would yield a fragment at m/z 231.40.
- Benzylic Cleavage: While less common in ESI, fragmentation could occur along the alkyl chain. Cleavage at the benzylic position (between the CH_2 group attached to the ring and the next CH_2) is a characteristic fragmentation pathway for phenyl-alkanes.[16]

Biological Context: The NKT Cell Activation Pathway

12-phenyldodecanoic acid serves as a key building block for synthetic glycolipid antigens that activate iNKT cells. The process begins when an antigen-presenting cell (APC), such as a dendritic cell, internalizes the glycolipid antigen.[4]

The Presentation Pathway:

- Uptake & Processing: The glycolipid, which incorporates the **12-phenyldodecanoic acid** acyl chain, is taken up by the APC and trafficked through the endo-lysosomal pathway.
- Loading onto CD1d: Within these acidic compartments, lipid transfer proteins assist in loading the glycolipid antigen onto the CD1d molecule.[17] The long hydrophobic tail, including the phenyl group, fits into the deep hydrophobic binding grooves of the CD1d protein, while the polar head group is exposed.[4]
- Surface Presentation: The CD1d-antigen complex is then transported to the surface of the APC.
- TCR Recognition: The semi-invariant T-cell receptor (TCR) on the surface of an iNKT cell recognizes the CD1d-antigen complex. The terminal phenyl group of the acyl chain has been shown to form favorable interactions within the CD1d binding groove, leading to a more stable complex that potently stimulates the TCR.[3]
- NKT Cell Activation: This recognition event triggers a signaling cascade within the NKT cell, leading to the rapid release of a large bolus of cytokines, such as Interferon-gamma (IFN- γ) and Interleukin-4 (IL-4).[18][19]

[Click to download full resolution via product page](#)

Caption: CD1d-mediated presentation of a 12-PDA-derived lipid antigen to an iNKT cell.

Conclusion

12-Phenyldodecanoic acid is a specialty fatty acid whose physical properties are critical to its primary application as a synthetic precursor in immunology research. This guide has detailed its fundamental physicochemical characteristics and, more importantly, provided the detailed,

rationale-driven experimental frameworks required for its characterization in a modern research laboratory. By understanding the methodologies for determining its thermal behavior, solubility, and spectroscopic identity, researchers and drug development professionals can ensure the quality, purity, and effective utilization of this compound in the synthesis of next-generation immunomodulatory agents.

References

- Harvey, D. J. (1999). Matrix-assisted laser desorption/ionization mass spectrometry of fatty acids. *Journal of Mass Spectrometry*, 34(7), 787-794. [\[Link\]](#)
- Mallevaey, T., & Gumperz, J. E. (2010). Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells. *Immunology and cell biology*, 88(5), 572-579. [\[Link\]](#)
- Drawell. (n.d.).
- Hong, S. (2007). Inhibition of CD1d-mediated antigen presentation by the transforming growth factor- β /Smad signalling pathway. *Immunology*, 121(4), 466-474. [\[Link\]](#)
- University of California, Los Angeles. (n.d.).
- van der Vlist, M., et al. (2016). Hiding Lipid Presentation: Viral Interference with CD1d-Restricted Invariant Natural Killer T (iNKT)
- Ortiz, A., et al. (1987). A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. *Chemistry and Physics of Lipids*, 45(1), 75-91. [\[Link\]](#)
- Chang, D. H., & Kweon, M. N. (2017). Tailored design of NKT-stimulatory glycolipids for polarization of immune responses. *Experimental & molecular medicine*, 49(3), e310-e310. [\[Link\]](#)
- Mabrouk, P. A., & Sturtevant, J. M. (1988). A differential scanning calorimetric study of the dipalmitoylphosphatidylcholine-fatty acid system. *Biochemistry*, 27(8), 2684-2688. [\[Link\]](#)
- Joyce, S., et al. (2003). CD1d-mediated antigen presentation to natural killer T (NKT) cells. *Critical reviews in immunology*, 23(5-6), 403-419. [\[Link\]](#)
- Virginia Tech. (n.d.).
- Waggoner, N. B., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. *ACS Earth and Space Chemistry*, 7(12), 2465-2475. [\[Link\]](#)
- Murphy, N., et al. (2013). Synthesis and immunostimulatory activity of two α -S-galactosyl phenyl-capped ceramides. *ARKIVOC*, 2013(2), 1-15. [\[Link\]](#)
- Wikipedia. (2024). Differential scanning calorimetry. [\[Link\]](#)
- Kanicky, J. R., & Shah, D. O. (2002). Solubility of saturated fatty acids in water at elevated temperatures. *Journal of colloid and interface science*, 256(1), 201-207. [\[Link\]](#)

- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0000638). [\[Link\]](#)
- Alpınar, K., et al. (2015). Comparison of Fatty Acid Contents of Wild and Cultivated Arum italicum Mill. Seed Oils from Kırklareli in Turkey by Gas Chromatography-Mass Spectrometry. *Journal of the Turkish Chemical Society, Section A: Chemistry*, 2(3), 1-10. [\[Link\]](#)
- Shodex. (n.d.).
- Magritek. (2019). Characterizing fatty acids with advanced multinuclear NMR methods. [\[Link\]](#)
- Wiktor, A., et al. (2021). Differential scanning calorimetry for authentication of edible fats and oils—What can we learn from the past to face the current challenges? *Trends in Food Science & Technology*, 118, 641-655. [\[Link\]](#)
- Wikipedia. (2023). Phenyl alkanoic acids. [\[Link\]](#)
- Gattefossé. (2021). Measuring Saturation Solubility in Lipid Excipients. [\[Link\]](#)
- Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. *Mass spectrometry reviews*, 29(5), 767-802. [\[Link\]](#)
- ResearchGate. (2015).
- Tsuchiya, K., et al. (2002). Solubility of saturated fatty acids in water at elevated temperatures. *Bioscience, biotechnology, and biochemistry*, 66(8), 1723-1726. [\[Link\]](#)
- Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients [Video]. YouTube. [\[Link\]](#)
- Chen, J., et al. (2007). Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS.
- Chegg. (2021).
- ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. [\[Link\]](#)
- Clark, G. R., et al. (2018). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. *Organic Process Research & Development*, 22(10), 1374-1384. [\[Link\]](#)
- Chemistry Stack Exchange. (2021).
- Utah Chemistry. (n.d.). ^{13}C DEPT NMR 1D Spectrum. [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, CDCl_3 , experimental) (HMDB0000638). [\[Link\]](#)
- Lauritano, C., et al. (2022). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in *Nannochloropsis oceanica*. *Metabolites*, 12(11), 1083. [\[Link\]](#)
- سفراء العلم & وصانعي التميز. (2020, November 20). Saturated& unsaturated long chains fatty acids assignment using NMR [Video]. YouTube. [\[Link\]](#)
- Wikipedia. (2024). X-ray crystallography. [\[Link\]](#)

- Foreman, H. D., & Brown, J. B. (1944). Low temperature solubilities of fatty acids in selected organic solvents. *Oil & Soap*, 21(6), 183-187. [Link]
- Leibundgut, M., et al. (2007). Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I.
- Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. *Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism*, 1126(2), 135-142. [Link]
- ResearchGate. (n.d.). Solubility of fatty acids in four common solvents. [Link]
- Clark, G. L., & Frayne, J. G. (1927). On the X-ray diffraction effects from solid fatty acids. *Proceedings of the National Academy of Sciences*, 13(6), 421-425. [Link]
- Mamede, L., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
- Reva, I., et al. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. Differential scanning calorimetry for authentication of edible fats and oils—What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. shodex.com [shodex.com]
- 10. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 11. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. magritek.com [magritek.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. Characterization of long-chain fatty acid as N-(4-aminomethylphenyl) pyridinium derivative by MALDI LIFT-TOF/TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of CD1d-mediated antigen presentation by the transforming growth factor- β /Smad signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CD1d-mediated antigen presentation to natural killer T (NKT) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of 12-phenyldodecanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087111#physical-properties-of-12-phenyldodecanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com